molecular formula C25H20FNO3 B2874455 1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 866809-23-6

1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2874455
CAS No.: 866809-23-6
M. Wt: 401.437
InChI Key: JMFFYXPODBPAAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. Unfortunately, the specific molecular structure analysis for “1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one” is not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not available in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its state of matter, melting point, boiling point, solubility, and reactivity. The specific physical and chemical properties for “this compound” are not available in the search results .

Scientific Research Applications

Fluorophore Applications

Quinoline derivatives, including 1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one, are known for their efficiency as fluorophores. They are widely used in biochemistry and medicine for studying various biological systems. Their role in DNA fluorophores, particularly those based on fused aromatic systems, is significant due to their sensitivity and selectivity in biological research (Aleksanyan & Hambardzumyan, 2013).

Antitumor Agent Development

Some derivatives of this compound have been explored as potential antitumor agents. For instance, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one exhibited significant inhibitory activity against tumor cell lines and has been evaluated as a promising clinical candidate for cancer treatment (Chou et al., 2010).

Application in Biomedical Analysis

Compounds like 6-Methoxy-4-quinolone (6-MOQ), derived from similar quinolone structures, are valuable in biomedical analysis due to their strong fluorescence in various media. These compounds are highly stable and offer potential as fluorescent labeling reagents in various analytical and diagnostic procedures (Hirano et al., 2004).

Synthesis Improvement for Medicinal Chemistry

Improvements in the synthetic routes of key intermediates related to quinolone derivatives, like the one mentioned, are crucial for medicinal chemistry. Techniques such as telescoping processes in synthesis can enhance yields and purity, contributing to more efficient drug discovery and development (Nishimura & Saitoh, 2016).

Fluorescence in Aqueous Solution

Derivatives of quinoline, like 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one, show strong emission in aqueous solutions. This property is valuable for applications requiring strong fluorescence in water, expanding the study of new fluorophores for various scientific applications (Chang et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The specific mechanism of action for “1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one” is not available in the search results .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions when handling or using it. The specific safety and hazards for “1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one” are not available in the search results .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-7-12-23-20(13-16)25(29)21(24(28)17-8-10-19(30-2)11-9-17)15-27(23)14-18-5-3-4-6-22(18)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFFYXPODBPAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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